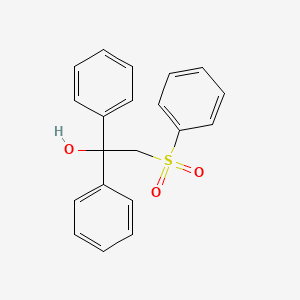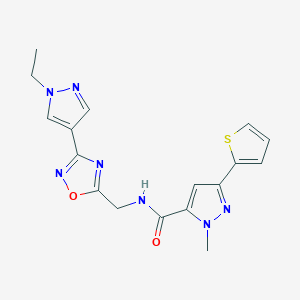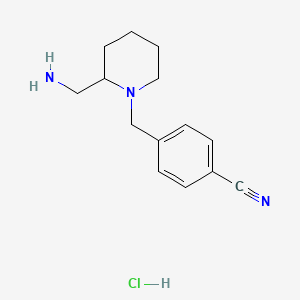
2-((3-(萘-2-基)-1-苯基-1H-吡唑-4-基)亚甲基)丙二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, all connected through a methylene bridge to a malononitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
科学研究应用
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds have been shown to have neuroprotective effects .
Mode of Action
It’s worth noting that similar compounds have shown to have anti-inflammatory and antioxidant roles . They have been observed to upregulate SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulate iNOS, HYOUP1, and MMP-3 .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may influence pathways related to inflammation, oxidative stress, and energy metabolism .
Result of Action
Similar compounds have shown to protect against ischemia/reperfusion (i/r) brain injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrile groups.
Substitution: Substituted derivatives with new functional groups replacing the nitrile groups.
相似化合物的比较
Similar Compounds
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: A similar compound with a naphthalene and phenyl ring connected through a propenone bridge.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring and a triazole ring.
Uniqueness
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its combination of a pyrazole ring with a naphthalene and phenyl ring, connected through a methylene bridge to a malononitrile group. This unique structure provides distinct chemical and biological properties that are not commonly found in other similar compounds .
属性
IUPAC Name |
2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4/c24-14-17(15-25)12-21-16-27(22-8-2-1-3-9-22)26-23(21)20-11-10-18-6-4-5-7-19(18)13-20/h1-13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVGGQVZOQOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
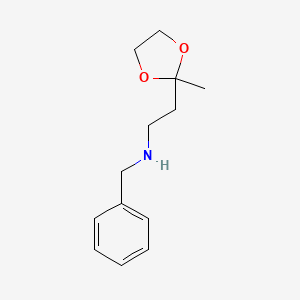

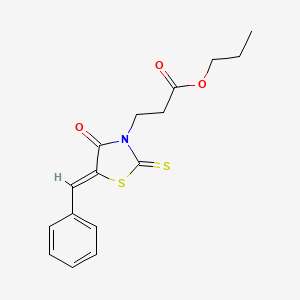
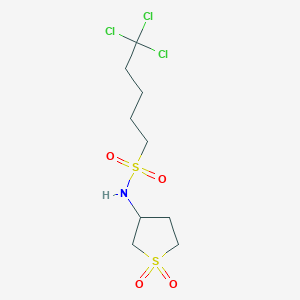
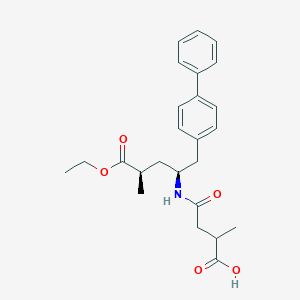
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)
![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)
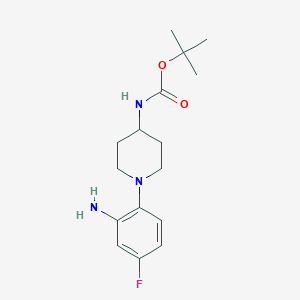
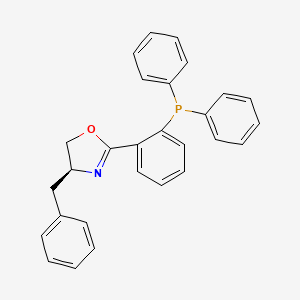
![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)
